molecular formula C13H20Cl2N4OS2 B12917657 Methylsulfinylethylthiamine CAS No. 33071-33-9

Methylsulfinylethylthiamine

Cat. No.: B12917657
CAS No.: 33071-33-9
M. Wt: 383.4 g/mol
InChI Key: VZVFDFSUPAHMEN-UHFFFAOYSA-M
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Description

Methylsulfinylethylthiamine is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiamine moiety linked to a methylsulfinylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylsulfinylethylthiamine typically involves the reaction of thiamine with a methylsulfinylethylating agent. One common method is the reaction of thiamine hydrochloride with methylsulfinylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the stability of the thiamine moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methylsulfinylethylthiamine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfinylethyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thioether derivatives.

    Substitution: The thiamine moiety can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are often carried out in polar solvents like water or alcohols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted thiamine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methylsulfinylethylthiamine is used as a building block for the synthesis of more complex organosulfur compounds

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying sulfur metabolism in cells. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has been studied for its antioxidant properties and its ability to modulate enzyme activity. These properties make it a candidate for the development of new drugs targeting oxidative stress-related diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

Methylsulfinylethylthiamine exerts its effects primarily through its interaction with enzymes and other proteins. The methylsulfinylethyl group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the thiamine moiety can interact with thiamine-dependent enzymes, modulating their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methylsulfonylethylthiamine: Similar structure but with a sulfone group instead of a sulfoxide.

    Ethylthiamine: Lacks the sulfur-containing functional group.

    Thiamine disulfide: Contains a disulfide linkage instead of a sulfoxide group.

Uniqueness

Methylsulfinylethylthiamine is unique due to the presence of the methylsulfinylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and ability to interact with biological macromolecules, making it more versatile compared to similar compounds.

Properties

CAS No.

33071-33-9

Molecular Formula

C13H20Cl2N4OS2

Molecular Weight

383.4 g/mol

IUPAC Name

2-methyl-5-[[4-methyl-5-(2-methylsulfinylethyl)-1,3-thiazol-3-ium-3-yl]methyl]pyrimidin-4-amine;chloride;hydrochloride

InChI

InChI=1S/C13H19N4OS2.2ClH/c1-9-12(4-5-20(3)18)19-8-17(9)7-11-6-15-10(2)16-13(11)14;;/h6,8H,4-5,7H2,1-3H3,(H2,14,15,16);2*1H/q+1;;/p-1

InChI Key

VZVFDFSUPAHMEN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCS(=O)C.Cl.[Cl-]

Origin of Product

United States

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